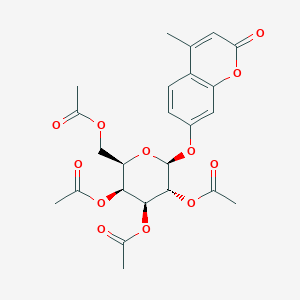

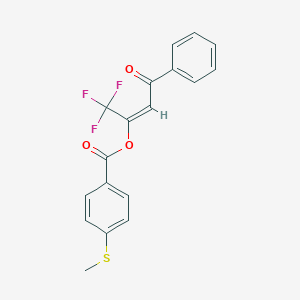

![molecular formula C14H22O3Si B131337 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde CAS No. 97315-18-9](/img/structure/B131337.png)

3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde

Overview

Description

“3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde” is a chemical compound. It is a derivative of benzaldehyde, which is a type of aromatic aldehyde. The tert-butyldimethylsilyl (TBDMS) group is a protective group used in organic chemistry. This group is added to sensitive functional groups to shield them from the reaction conditions .

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is known to be stable to aqueous base but can be converted back to the alcohols under acidic conditions . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Scientific Research Applications

1. Synthesis of Hindered Catechols and o-Benzoquinones

The compound plays a role in the synthesis of sterically-hindered catechols/o-benzoquinones, which are important in organic chemistry. For instance, the reduction of the aldehyde group in related compounds leads to the formation of methoxymethyl or methyl analogues, subsequently oxidized into corresponding o-benzoquinones. Such compounds have shown increased photostability when certain substituents are replaced with CH2OMe groups (Arsenyev et al., 2016).

2. Electrochemical Study in Organic Synthesis

The electrochemical behavior of similar compounds has been studied, revealing insights into methoxylation reactions under various conditions. Such studies contribute to understanding the mechanisms of electrochemical reactions in organic synthesis and could be applicable in manipulating the properties of related compounds (Nematollahi & Golabi, 2000).

3. Synthesis of N-Heterocyclic Amines

This compound is also significant in the synthesis of N-heterocyclic amines, where it acts as a precursor in one-pot reductive amination processes. The synthesis of such amines is crucial in developing pharmaceuticals and other biologically active compounds (Becerra et al., 2021).

4. Asymmetric Induction in Organic Synthesis

The compound's derivatives are used to achieve high levels of asymmetric induction in organic synthesis, particularly in indium-promoted aldehyde addition reactions. This application is crucial in creating compounds with specific stereochemical configurations, which is important in the synthesis of complex organic molecules (Paquette et al., 1997).

properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTUEPCRTPXDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326892 | |

| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |

CAS RN |

97315-18-9 | |

| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)

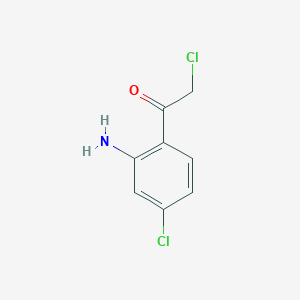

![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)

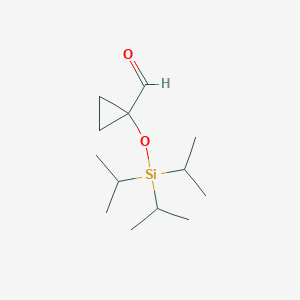

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)